molecular formula C15H16FN3O2 B128195 Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate CAS No. 160009-37-0

Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate

Cat. No. B128195
M. Wt: 289.3 g/mol
InChI Key: RMYXELUYVYVDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710178B2

Procedure details

5.00 g of methyl 2-[1-amino-1-(4-fluorophenyl)-methylene]-4-methyl-3-oxopentanoate (18.7 mmol) were treated with 5 ml of N-N-dimethylacetamide and 15.71 g of a 50% strength aqueous cyanamide solution (187 mmol) and heated to reflux. After 5 h, the solution was poured onto 50 ml of water. The mixture was cooled in an ice bath and the deposited precipitate was isolated by means of a suction filter. After drying, 2.72 g of crude product were obtained in the form of a yellowish solid. After flash chromatography (150 g of silica gel; eluent: hexane/ethyl acetate 3:2), 1.19 g of methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate were isolated in the form of a colourless solid.
Name
methyl 2-[1-amino-1-(4-fluorophenyl)-methylene]-4-methyl-3-oxopentanoate
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
N-N-dimethylacetamide
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
187 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[C:10]([C:15](=O)[CH:16]([CH3:18])[CH3:17])[C:11]([O:13][CH3:14])=[O:12])[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1.[N:20]#[C:21][NH2:22].O>CCCCCC.C(OCC)(=O)C>[NH2:22][C:21]1[N:1]=[C:2]([C:3]2[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=2)[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:15]([CH:16]([CH3:18])[CH3:17])[N:20]=1 |f:3.4|

Inputs

Step One
Name
methyl 2-[1-amino-1-(4-fluorophenyl)-methylene]-4-methyl-3-oxopentanoate
Quantity
5 g
Type
reactant
Smiles
NC(C1=CC=C(C=C1)F)=C(C(=O)OC)C(C(C)C)=O
Name
N-N-dimethylacetamide
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
187 mmol
Type
reactant
Smiles
N#CN
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the deposited precipitate was isolated by means of a suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
2.72 g of crude product were obtained in the form of a yellowish solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)C1=CC=C(C=C1)F)C(=O)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.